6-Bromo-2-hexene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

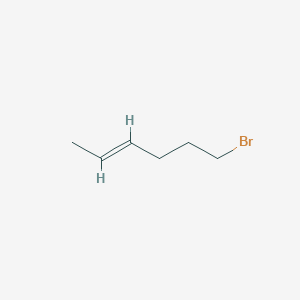

6-Bromo-2-hexene is a chemical compound with the molecular formula C6H11Br . It is a derivative of hexene, a six-carbon alkene, with a bromine atom attached to the second carbon atom .

Synthesis Analysis

The synthesis of 6-Bromo-2-hexene can be achieved through various methods. One approach involves the reaction of 1-bromo-3-chloropropane with a solution of allylmagnesium bromide . Another method involves the reaction of 6-chloro-1-hexene with Mg to form Grignard compounds .

Molecular Structure Analysis

The molecular structure of 6-Bromo-2-hexene consists of a six-carbon chain with a double bond between the second and third carbon atoms and a bromine atom attached to the second carbon atom . The molecule has a molecular weight of 177.082 Da .

Chemical Reactions Analysis

6-Bromo-2-hexene can undergo various chemical reactions. For instance, it can participate in electrophilic addition reactions with bromine . In these reactions, the bromine molecule is polarized by the approaching pi bond in the 6-Bromo-2-hexene, leading to the addition of bromine across the double bond .

Physical And Chemical Properties Analysis

6-Bromo-2-hexene has a density of 1.22 g/mL at 25 °C . It has a boiling point of 47-51 °C/16 mmHg . The refractive index is 1.465 at 20°C .

Aplicaciones Científicas De Investigación

- Grignard Reactions : 6-Bromo-1-hexene can react with magnesium (Mg) to form Grignard compounds, which are versatile intermediates in organic synthesis .

- Isomerization and Styrylation : Researchers have used 6-bromo-1-hexene in sequential isomerization/styrylation reactions of cyclopropylmethyl bromide .

- Microfluidic Reactors : 6-Bromo-1-hexene has been employed to evaluate the effectiveness of immobilizing catalytic palladium nanoparticles in microfluidic reactors .

- Preparation of 6-Bromo-1,2-epoxyhexane : Researchers have utilized 6-bromo-1-hexene to synthesize 6-bromo-1,2-epoxyhexane, an epoxide compound .

- Direct Preparation of 4-Alkenylbenzonitriles : Anionic reduced forms of terephthalonitrile in liquid ammonia react with 6-bromo-1-hexene to yield 4-alkenylbenzonitriles .

- Thermal Chemistry on Ni (100) Surface : Researchers have investigated the thermal chemistry of 6-bromo-1-hexene on a nickel (Ni) surface under ultrahigh vacuum conditions using X-ray photoelectron spectroscopy and temperature-programmed desorption .

Organic Synthesis and Chemical Reactions

Catalysis and Nanoparticles

Epoxide Formation

Alkenylbenzonitrile Synthesis

Surface Chemistry Studies

Chemical Properties

Mecanismo De Acción

The mechanism of action for the reaction of 6-Bromo-2-hexene with bromine is an example of electrophilic addition . The bromine molecule is polarized by the approaching pi bond in the 6-Bromo-2-hexene, leading to the formation of a bromonium ion. This ion is then attacked by a bromide ion to form the final product .

Safety and Hazards

6-Bromo-2-hexene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing .

Propiedades

IUPAC Name |

(E)-6-bromohex-2-ene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11Br/c1-2-3-4-5-6-7/h2-3H,4-6H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRXJJMXWNQBNS-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Br |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2760122.png)

![4-methyl-N-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]-N-phenylbenzamide hydrochloride](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2760126.png)